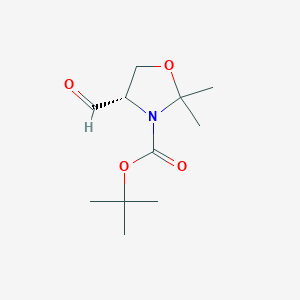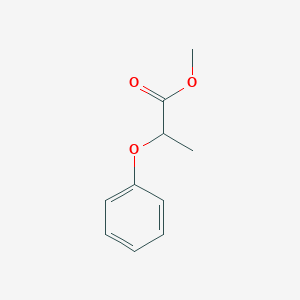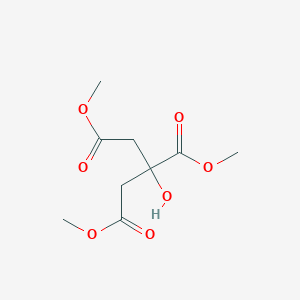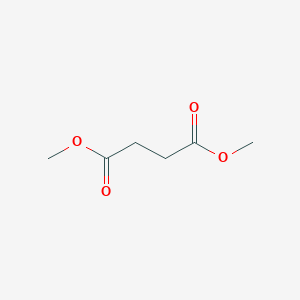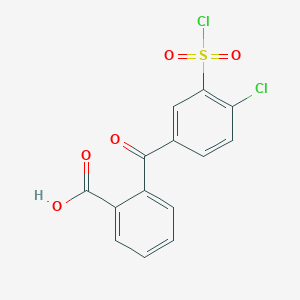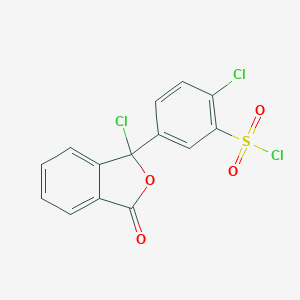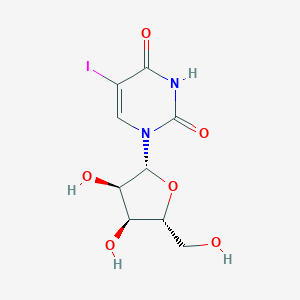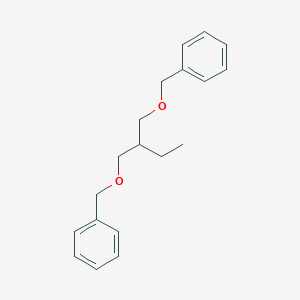
1,3-Dibenzyloxy-2-ethylpropane
Übersicht
Beschreibung
1,3-Dibenzyloxy-2-ethylpropane (DBEP) is a synthetic organic compound belonging to the class of compounds known as alkylbenzyloxyethanols. It is a colorless, odorless, and slightly water-soluble liquid. DBEP has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Microbial Oxidation for Pharmaceutical and Biotechnology Industries : Microbial oxidation of 1,3-diols, a group to which 1,3-Dibenzyloxy-2-ethylpropane belongs, can selectively produce -hydroxyisobutyric acid with high optical purity. This process has potential benefits for the pharmaceutical and biotechnology industries (Ohta & Tetsukawa, 1979).
Hydrogen Generation from Water : A water-soluble cobalt complex supported by a compound related to 1,3-Dibenzyloxy-2-ethylpropane efficiently generates hydrogen from water through electrocatalytic and photocatalytic processes (Tang, Lin, Zhang, Zhan, 2016).
Kinetic Resolution in Chiral Synthesis : A kinetic resolution approach for enantiomerically pure 2-methylpropane-1,3-diol mono(p-methoxybenzyl ether) using lipase-catalyzed hydrolysis and acylation has been developed. This provides a valuable starting material for natural product synthesis (Akeboshi, Ohtsuka, Ishihara, Sugai, 2001).
Synthesis of Polyisocyanates for Drug and Dye Applications : Methods for synthesizing polyisocyanates containing dibenzyl structures, like 1,3-Dibenzyloxy-2-ethylpropane, allow the production of linear polyurethanes with free isocyanate groups. These are useful as support polymers in drug and dye applications (Scorţanu & Prisăcariu, 2010).
Antioxidant Properties in Phenylpropanoids : Ethyl caffeate, a phenylpropanoid structurally related to 1,3-Dibenzyloxy-2-ethylpropane, shows excellent antioxidant properties. This makes it suitable for use in petrochemical products for food preservation and containers (Ohkatsu, Kubota, Sato, 2008).
Eigenschaften
IUPAC Name |
2-(phenylmethoxymethyl)butoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-2-17(13-20-15-18-9-5-3-6-10-18)14-21-16-19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMSLSTWYULWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyloxy-2-ethylpropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



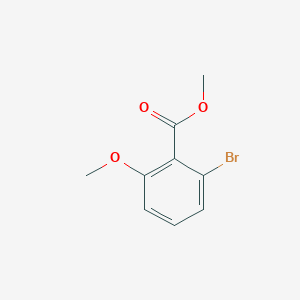

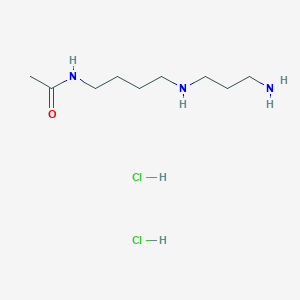

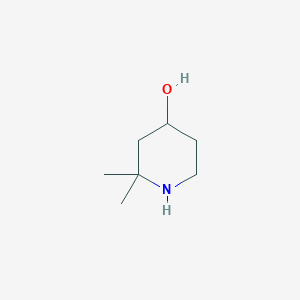
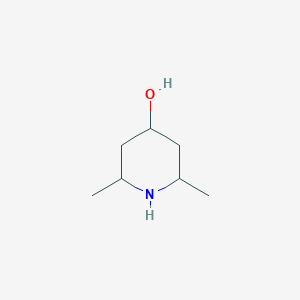
![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
